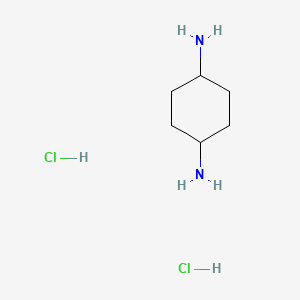

cis-Cyclohexane-1,4-diamine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19933. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclohexane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c7-5-1-2-6(8)4-3-5;;/h5-6H,1-4,7-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWJXVMHLYPGPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50737814 | |

| Record name | Cyclohexane-1,4-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50737814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121-79-1 | |

| Record name | Cyclohexane-1,4-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50737814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-Cyclohexanediamine Dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to cis-Cyclohexane-1,4-diamine Dihydrochloride: Properties, Applications, and Protocols

This guide provides a comprehensive technical overview of cis-cyclohexane-1,4-diamine dihydrochloride, a versatile chemical intermediate with significant applications in polymer science, coordination chemistry, and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, stereochemical nuances, reactivity, and practical applications of this compound, grounding all claims in authoritative references and field-proven insights.

Introduction: The Significance of Stereochemistry

Cyclohexane-1,4-diamine exists as two primary stereoisomers: cis and trans. While the trans isomer is often favored for its thermodynamic stability, the cis isomer presents a unique spatial arrangement of its two amine functional groups, making it a valuable and often irreplaceable building block in specialized applications.[1] The dihydrochloride salt form enhances the compound's stability and modifies its solubility, making it a convenient precursor for various synthetic transformations. This guide focuses specifically on the cis isomer, exploring how its distinct geometry dictates its reactivity and utility.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Reference(s) |

| CAS Number | 2121-79-1 | [2][3][4] |

| Molecular Formula | C₆H₁₄N₂ · 2HCl (or C₆H₁₆Cl₂N₂) | [5][6] |

| Molecular Weight | 187.11 g/mol | [3][5][6] |

| Appearance | White to off-white powder or crystals. | [2] |

| Purity | Typically ≥98% | [4][6] |

| Storage | Store in a dry, cool, and well-ventilated place under an inert atmosphere. | [2][7] |

| Synonyms | cis-1,4-Cyclohexanediamine Dihydrochloride, cis-1,4-Diaminocyclohexane dihydrochloride | [2][8] |

Stereochemistry and Synthesis Considerations

The defining feature of this molecule is the cis relationship between the two amine groups. In the cyclohexane chair conformation, this forces one amine group into an axial position and the other into an equatorial position. This arrangement is less thermodynamically stable than the trans isomer, where both groups can occupy equatorial positions to minimize steric strain.[1]

The synthesis of 1,4-diaminocyclohexane often yields a mixture of cis and trans isomers, for instance, through the hydrogenation of p-phenylenediamine.[9] Isolating the pure cis isomer requires specific synthetic strategies or separation techniques that exploit the different physical properties of the isomers. From a practical standpoint, the choice between isomers is application-driven; the trans isomer is often used to create linear, rigid polymer chains, while the cis isomer is employed to introduce a specific kink or to act as a chelating ligand.

Chemical Reactivity and Key Applications

The two primary amine groups of cis-cyclohexane-1,4-diamine are nucleophilic and can participate in a wide range of chemical reactions, including acylation, alkylation, and condensation. The dihydrochloride salt must typically be neutralized in situ or in a separate step to liberate the free diamine for these reactions.

Polymer Chemistry

cis-Cyclohexane-1,4-diamine serves as a monomer in the synthesis of polyamides and a curing agent for epoxy resins.[10] Unlike its linear trans counterpart, the cis isomer introduces a defined geometric constraint into the polymer backbone. This can be strategically used to control properties like flexibility, solubility, and thermal stability.[10][11] For instance, in polyamides, the kink provided by the cis isomer can disrupt chain packing, leading to more amorphous materials with lower melting points but potentially improved solubility.

Coordination Chemistry and Pharmaceutical Development

The fixed spatial orientation of the amine groups makes cis-cyclohexane-1,4-diamine an excellent bidentate chelating ligand for metal ions. This property is of high interest in the development of novel therapeutic agents.

A notable application is in the synthesis of platinum(II) anticancer complexes.[12] By chelating to a platinum center, the diamine ligand forms a stable, large-ring structure. Research has shown that such complexes can exhibit significant antitumor activity, sometimes overcoming resistance mechanisms observed with established drugs like cisplatin.[12] The unique "locked boat" conformation adopted by the cyclohexane ring upon chelation is a key structural feature influencing the biological activity of these compounds.[12]

Furthermore, the diamine scaffold is utilized as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful modality in drug discovery.[13]

Spectroscopic Characterization

Definitive identification of cis-cyclohexane-1,4-diamine and its derivatives relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is complex due to the various axial and equatorial protons on the cyclohexane ring. The signals for the protons on the carbons bearing the amino groups (C-H) are typically found in a distinct region from the other methylene protons.

-

¹³C NMR: Due to the molecule's symmetry, the ¹³C NMR spectrum of the cis isomer is expected to show fewer signals than a non-symmetrical analogue. One would anticipate signals for the two equivalent amine-bearing carbons (C-N) and the four equivalent methylene carbons in the ring, though conformational dynamics can complicate this simple picture.[14]

-

Mass Spectrometry (MS): For the free base (M), electron ionization mass spectrometry would show a molecular ion peak (M⁺) at m/z 114.[15][16] The fragmentation pattern would be characteristic of aliphatic amines.

-

Infrared (IR) Spectroscopy: The IR spectrum of the free diamine would feature characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region. In the dihydrochloride salt form, these bands are replaced by broad absorptions for the ammonium salt (-NH₃⁺).

Safety, Handling, and Storage

This compound and its free base are classified as irritants and potentially corrosive.[8][17][18] Proper handling is imperative to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[7][8][19]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][17] Avoid contact with skin and eyes.[7][17]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[7]

-

First Aid: In case of skin contact, wash immediately with plenty of water.[17] For eye contact, rinse cautiously with water for several minutes.[8][17] If inhaled, move to fresh air.[17] Seek immediate medical attention in all cases of significant exposure.[17]

Experimental Protocol: Synthesis of a Platinum(II) Complex

This protocol provides a representative method for synthesizing a platinum(II) complex using this compound, adapted from principles described in the literature.[12] This procedure is intended for trained professionals in a properly equipped laboratory.

Objective: To synthesize Dichloro(cis-cyclohexane-1,4-diamine)platinum(II).

Materials:

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

This compound

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Dimethylformamide (DMF)

-

Acetone

-

0.1 M Hydrochloric acid (HCl)

Procedure:

-

Liberation of the Free Diamine:

-

In a 50 mL round-bottom flask, dissolve 187 mg (1.0 mmol) of this compound in 10 mL of deionized water.

-

Slowly add 168 mg (2.0 mmol) of sodium bicarbonate in portions with stirring. The goal is to neutralize the dihydrochloride to the free diamine. Effervescence (CO₂) will be observed. Stir until gas evolution ceases. Rationale: This in-situ neutralization avoids isolating the potentially less stable free diamine.

-

-

Preparation of the Platinum Solution:

-

In a separate 100 mL flask, dissolve 415 mg (1.0 mmol) of K₂PtCl₄ in 20 mL of deionized water. The solution will be a deep red color.

-

Filter the solution to remove any insoluble impurities.

-

-

Complexation Reaction:

-

Add the aqueous solution of the free diamine dropwise to the stirred K₂PtCl₄ solution at room temperature.

-

A yellow precipitate should begin to form immediately.

-

Stir the reaction mixture at room temperature for 4-6 hours to ensure the reaction goes to completion. Rationale: The diamine displaces two chloride ligands from the platinum coordination sphere to form the neutral, chelated complex.

-

-

Isolation and Purification of the Product:

-

Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid sequentially with deionized water (3 x 10 mL), a small amount of 0.1 M HCl (to remove any unreacted diamine), more water (2 x 10 mL), and finally with cold acetone (2 x 5 mL). Rationale: The washing sequence is designed to remove inorganic salts, unreacted starting materials, and water to facilitate drying.

-

Dry the resulting yellow solid under vacuum at 40-50 °C to a constant weight.

-

-

Characterization:

-

Confirm the identity and purity of the product using techniques such as FT-IR, ¹H NMR, and elemental analysis.

-

References

- 1. Buy Cyclohexane-1,4-diamine | 2615-25-0 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 1,4-Cyclohexanediamine dihydrochloride | C6H16Cl2N2 | CID 517711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2121-79-1 Name: cis-1,4-Cyclohexanediamine Dihydrochloride [xixisys.com]

- 8. echemi.com [echemi.com]

- 9. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, structural characterization, and antitumor properties of a novel class of large-ring platinum(II) chelate complexes incorporating the cis-1,4-diaminocyclohexane ligand in a unique locked boat conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. 1,4-Diaminocyclohexane | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. trans-1,4-Cyclohexanediamine [webbook.nist.gov]

- 17. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 18. 1,4-Cyclohexanediamine | 3114-70-3 | TCI AMERICA [tcichemicals.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

cis-Cyclohexane-1,4-diamine dihydrochloride synthesis routes

An In-depth Technical Guide to the Synthesis of cis-Cyclohexane-1,4-diamine Dihydrochloride

Introduction: The Strategic Importance of the cis-Isomer

cis-Cyclohexane-1,4-diamine is a versatile bifunctional molecule that serves as a critical building block in advanced materials and pharmaceutical development. Its unique stereochemistry, with both amino groups on the same side of the cyclohexane ring, imparts specific conformational constraints that are highly valued in the synthesis of specialized polymers, epoxy resins, and complex drug intermediates.[1] The dihydrochloride salt is the preferred form for handling and storage, offering enhanced stability and ease of use.

Applications for this compound are extensive and include:

-

Polymer Production: It is a key monomer in the synthesis of polyamides and polyimides, where its specific geometry influences the final properties of the material, such as flexibility and thermal stability.[1]

-

Pharmaceutical Development: The diamine core is a crucial intermediate in the synthesis of various pharmaceuticals, including its use as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2]

-

Curing Agents: It functions as an effective curing agent for epoxy resins, contributing to improved mechanical strength and durability in coatings, adhesives, and sealants.[1]

The primary challenge in producing cis-cyclohexane-1,4-diamine lies in controlling the stereochemistry of the final product. Most common synthetic routes yield a mixture of cis and trans isomers, with the trans isomer being the thermodynamically more stable and, therefore, the major product.[3][4] Consequently, the isolation and purification of the desired cis isomer is the most critical and technically demanding aspect of the entire synthetic process. This guide provides a detailed examination of the predominant synthesis route, the crucial separation methodologies, and the analytical validation required to produce high-purity this compound.

Part 1: The Core Synthetic Strategy via Catalytic Hydrogenation

The most industrially viable and widely documented route to cyclohexane-1,4-diamine is the catalytic hydrogenation of p-phenylenediamine (PPD).[5] This process involves the reduction of the aromatic ring to a saturated cyclohexane ring. While efficient in terms of conversion, this pathway is not stereospecific and inherently produces an isomeric mixture.

Causality Behind Experimental Choices

-

Starting Material: p-Phenylenediamine is selected due to its commercial availability and relatively low cost, making it an economical starting point for large-scale production.[6]

-

Catalyst Selection: The choice of catalyst is paramount for achieving high conversion and influencing, to a lesser extent, the isomer ratio.

-

Ruthenium-based Catalysts (e.g., Ru/Al₂O₃): Ruthenium is highly effective for the hydrogenation of aromatic rings under relatively mild conditions. It is a common choice for this transformation.[5][7] Pre-treating the ruthenium catalyst with air or oxygen can enhance its performance.[8]

-

Nickel-based Catalysts (e.g., Raney Ni): Nickel catalysts are also employed, though they may require more forcing conditions (higher temperature and pressure) compared to ruthenium.[5][9]

-

The hydrogenation of PPD typically results in an equilibrium mixture of approximately 30% cis- and 70% trans-cyclohexane-1,4-diamine, as the trans configuration, where both amino groups can occupy equatorial positions, is sterically favored.[4]

Generalized Reaction Conditions

The catalytic hydrogenation is generally performed in an autoclave reactor under hydrogen pressure. The choice of solvent, temperature, and pressure can influence both the reaction rate and the final isomer distribution.

| Parameter | Typical Range | Rationale & Impact |

| Catalyst | 5% Ru/Al₂O₃, Raney Ni, Cobalt | Ruthenium is often preferred for its high activity at lower temperatures.[7][9] |

| Solvent | Water, Isopropanol, Dioxane | The solvent can affect catalyst activity and product solubility. Water is a green and effective solvent for this reaction.[7] |

| Temperature | 90°C - 200°C | Higher temperatures increase the reaction rate but can also lead to side reactions or favor the formation of the thermodynamic trans product.[7][9] |

| H₂ Pressure | 4 - 15 MPa (40 - 150 atm) | High pressure is necessary to ensure a sufficient concentration of dissolved hydrogen for the reduction to proceed efficiently.[7][9] |

Experimental Protocol: Catalytic Hydrogenation of p-Phenylenediamine

This protocol is a representative synthesis adapted from literature procedures and should be performed by qualified personnel with appropriate safety precautions.

-

Reactor Charging: To a high-pressure autoclave, add p-phenylenediamine, a suitable solvent (e.g., isopropanol or water), and the hydrogenation catalyst (e.g., 5% Ru/Al₂O₃, ~5-10% by weight relative to the substrate).[7]

-

System Purge: Seal the reactor and purge the system several times with an inert gas (e.g., nitrogen) to remove all oxygen.

-

Pressurization and Heating: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 4 MPa).[7] Begin stirring and heat the mixture to the desired reaction temperature (e.g., 90°C).[7]

-

Reaction Monitoring: Maintain the temperature and pressure for a set duration (e.g., 2-6 hours). The reaction progress can be monitored by observing hydrogen uptake.

-

Cooldown and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

-

Catalyst Removal: Open the reactor and filter the reaction mixture to remove the solid catalyst. The resulting filtrate contains the mixture of cis- and trans-cyclohexane-1,4-diamine.

Part 2: Isomer Separation - The Key to Pure cis-Diamine

The successful synthesis of the target compound hinges on the efficient separation of the cis and trans isomers from the crude reaction mixture. The most effective method leverages the differential solubility of their dihydrochloride salts.[10]

Methodology: Fractional Crystallization of Dihydrochlorides

The underlying principle of this separation is that the dihydrochloride salts of the cis and trans isomers exhibit different solubilities in specific solvents, such as methanol or ethanol. By carefully controlling the solvent and temperature, one isomer can be selectively precipitated while the other remains in solution. A patented process describes converting the diamines to their dihydrochlorides in a methanol solution, which allows for the recovery of a major amount of the trans isomer, implying the cis isomer is more soluble under these conditions.[10] The cis isomer can then be recovered from the filtrate.

Experimental Protocol: Separation and Dihydrochloride Formation

-

pH Adjustment: Take the filtrate containing the isomeric mixture of diamines and dissolve it in a suitable solvent like methanol.

-

Acidification: Cool the solution in an ice bath. Slowly add a concentrated solution of hydrochloric acid (or pass gaseous HCl through the solution) while stirring. The addition should be continued until the pH of the solution is acidic (pH 1-2), ensuring the complete formation of the diammonium dihydrochloride salts.[11]

-

Selective Precipitation: The less soluble trans-cyclohexane-1,4-diamine dihydrochloride will begin to precipitate from the cold methanol solution.[10] Allow the mixture to stir in the cold for a sufficient time to maximize precipitation.

-

Isolation of trans-Isomer: Filter the cold suspension to collect the precipitated solid, which is predominantly the trans isomer dihydrochloride.

-

Isolation of cis-Isomer: The filtrate is now enriched with the more soluble this compound.[10]

-

Crystallization of cis-Isomer: Reduce the volume of the filtrate by rotary evaporation. Cooling this concentrated solution, or adding a less polar co-solvent, will induce the crystallization of the this compound.

-

Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.[10] The final product should be dried under vacuum.

Part 3: Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and, most importantly, the stereochemical integrity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for distinguishing between the cis and trans isomers. The different spatial arrangement of the amino groups leads to distinct chemical shifts and coupling patterns for the cyclohexane ring protons.[3]

-

High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): These chromatographic techniques are used to determine the purity of the final compound and to quantify the ratio of cis to trans isomers, ensuring the separation was successful.

-

Mass Spectrometry (MS): Confirms the molecular weight of the diamine, verifying its chemical identity.

-

Melting Point: The melting point of the dihydrochloride salt is a key physical property that can be used as an indicator of purity.

Conclusion

The synthesis of this compound is a process defined by the challenge of stereochemical control. While the initial catalytic hydrogenation of p-phenylenediamine is a straightforward and high-yielding reaction, it invariably produces a mixture of isomers dominated by the thermodynamically preferred trans product. Therefore, the critical step in the entire synthesis is the meticulous separation of these isomers. Fractional crystallization of the dihydrochloride salts in a carefully chosen solvent system stands as the most effective and scalable method for isolating the valuable cis isomer. Through a combination of robust catalytic chemistry and precise purification protocols, this important chemical building block can be produced with the high purity required for its demanding applications in materials science and medicine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy Cyclohexane-1,4-diamine | 2615-25-0 [smolecule.com]

- 4. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]

- 5. Cyclohexane-1,4-diamine|For Research [benchchem.com]

- 6. JP2008074754A - METHOD FOR PRODUCING trans-1,4-DIAMINOCYCLOHEXANE - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. US5981801A - Hydrogenation of aromatic diamines - Google Patents [patents.google.com]

- 9. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]

- 10. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic data of cis-Cyclohexane-1,4-diamine dihydrochloride

An In-Depth Technical Guide to the Spectroscopic Data of cis-Cyclohexane-1,4-diamine Dihydrochloride

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the spectroscopic characterization of this compound. As a fundamental building block in polymer production and pharmaceutical development, a thorough understanding of its structural and conformational properties is paramount for researchers and drug development professionals.[1] This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure, conformational dynamics, and the resulting spectroscopic signatures. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting validated protocols and interpretive guidance to ensure comprehensive and reliable characterization.

Molecular Structure and Conformational Dynamics

This compound is a disubstituted cyclohexane derivative where the two ammonium groups are on the same side of the ring. The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize steric and torsional strain.

Chair Conformation and Ring Inversion

The cis-isomer exists as a dynamic equilibrium between two energetically equivalent chair conformers. In this arrangement, one substituent is always in an axial position while the other is in an equatorial position (ae/ea).[2] At room temperature, these conformers rapidly interconvert through a process known as ring-flipping.[3][4] This rapid inversion means that spectroscopic techniques like NMR will observe a time-averaged structure, leading to a simplified spectrum where the axial and equatorial environments are averaged out.[3] The presence of bulky, charged ammonium groups (-NH₃⁺) significantly influences this equilibrium and the electronic environment of the ring's protons and carbons.

Caption: Rapid ring inversion of cis-1,4-disubstituted cyclohexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this polar salt, the choice of solvent is critical for solubility and to avoid interfering signals.

¹H NMR Spectroscopy

Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms.

Theoretical Interpretation: Due to the rapid chair-flipping at room temperature, the axial and equatorial protons on the methylene groups (C2, C3, C5, C6) become chemically equivalent on the NMR timescale, simplifying the spectrum.[4] We expect to see three main groups of signals:

-

-CH-NH₃⁺ Protons (C1, C4): These methine protons are adjacent to the electron-withdrawing ammonium groups and will therefore be deshielded, appearing furthest downfield.

-

-CH₂- Protons (C2, C3, C5, C6): The methylene protons of the cyclohexane ring will appear upfield relative to the methine protons. The spectrum in this region is often complex due to overlapping signals and spin-spin coupling.[5]

-

-NH₃⁺ Protons: The protons on the nitrogen atoms will appear as a broad signal. Its chemical shift is highly dependent on the solvent, concentration, and temperature.

Experimental Protocol: ¹H NMR Acquisition

-

Solvent Selection: Choose a suitable deuterated solvent that can dissolve the polar salt, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is an excellent choice as it will also exchange with the -NH₃⁺ protons, causing their signal to disappear, which can aid in spectral assignment.[6][7]

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Instrument Setup:

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Set the spectral width to cover the expected range (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set a relaxation delay of 1-2 seconds.

-

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Predicted ¹H NMR Data

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -NH₃⁺ | Variable (e.g., ~7-8 in DMSO-d₆) | Broad Singlet | 6H |

| -CH -NH₃⁺ | Downfield (e.g., ~3.0-3.5) | Multiplet | 2H |

| -CH₂- | Upfield (e.g., ~1.5-2.0) | Complex Multiplet | 8H |

¹³C NMR Spectroscopy

Carbon NMR provides information on the carbon framework of the molecule.

Theoretical Interpretation: The symmetry of the time-averaged cis-isomer is key to interpreting the ¹³C NMR spectrum. A plane of symmetry passes through carbons 1 and 4, making pairs of other carbons equivalent.[2] Therefore, only three distinct signals are expected:

-

C1 and C4: Carbons bonded to the nitrogen atoms. These will be the most downfield.

-

C2 and C6: Methylene carbons adjacent to the C-N carbons.

-

C3 and C5: The remaining methylene carbons.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup:

-

Acquire the spectrum on the same spectrometer, switching to the ¹³C channel.

-

Use a standard proton-decoupled pulse sequence to ensure each unique carbon appears as a single sharp line.

-

A wider spectral width (e.g., 0-100 ppm) is required.

-

A larger number of scans is typically needed due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to the ¹H spectrum.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1, C4 | Downfield (e.g., ~45-55) |

| C2, C6 | Mid-range (e.g., ~25-35) |

| C3, C5 | Upfield (e.g., ~20-30) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Interpretation: The IR spectrum of this compound will be dominated by vibrations associated with the ammonium and alkyl groups.

-

N-H Stretching: A very broad and strong absorption band is expected in the 3200-2800 cm⁻¹ region, characteristic of the N-H stretches in an ammonium salt (-NH₃⁺).

-

C-H Stretching: Absorptions just below 3000 cm⁻¹ arise from the C-H stretching of the cyclohexane ring.

-

N-H Bending: An absorption band around 1600-1500 cm⁻¹ corresponds to the asymmetric and symmetric bending vibrations of the -NH₃⁺ group.

-

C-H Bending: A band around 1450 cm⁻¹ is due to the scissoring/bending vibrations of the -CH₂- groups.

Experimental Protocol: FTIR-ATR Acquisition The Attenuated Total Reflectance (ATR) technique is highly recommended for analyzing hygroscopic salts as it requires minimal sample preparation and reduces interference from atmospheric moisture.[8][9]

Caption: Workflow for FTIR data acquisition using the ATR method.

-

Instrument Setup: Ensure the FTIR spectrometer's ATR accessory (e.g., with a diamond crystal) is clean.

-

Background Scan: Perform a background scan with nothing on the crystal. This is crucial to subtract the spectral signature of the atmosphere (CO₂ and H₂O).

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Lower the built-in press anvil to ensure firm and even contact between the sample and the crystal surface.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| ~3200-2800 | N-H Stretch (-NH₃⁺) | Strong, Broad |

| ~2950-2850 | C-H Stretch (Alkyl) | Medium-Strong |

| ~1600-1500 | N-H Bend (-NH₃⁺) | Medium-Strong |

| ~1450 | C-H Bend (-CH₂-) | Medium |

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula.

Theoretical Interpretation: Analyzing non-volatile, pre-charged salts like this dihydrochloride presents a challenge for traditional ionization methods like Electron Ionization (EI), which require vaporization and can cause thermal decomposition.[10][11] Electrospray Ionization (ESI) is the technique of choice as it generates ions directly from a solution, making it ideal for polar and ionic compounds.[12]

In positive-ion ESI-MS, the molecule is already protonated. We would expect to observe ions corresponding to the diamine cation in its singly and doubly charged states. The chloride counter-ions are not typically observed in positive mode.[7] The molecular weight of the neutral free base (C₆H₁₄N₂) is 114.19 g/mol .[13]

Expected Ions in ESI-MS (Positive Mode):

-

[C₆H₁₄N₂ + H]⁺: The singly protonated free base, observed at an m/z of ~115.1.

-

[C₆H₁₄N₂ + 2H]²⁺: The dication, which is the form present in the solid salt. This would be observed at an m/z of ~58.1 (since m/z = [114.19 + 2.02] / 2).

Experimental Protocol: ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the sample in a suitable ESI solvent, such as a 50:50 mixture of methanol and water. A small amount of formic acid may be added to promote protonation, although it is likely unnecessary for this salt.

-

Infusion: Introduce the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Instrument Setup:

-

Operate the mass spectrometer in positive ion mode.

-

Set the mass range to scan an appropriate window (e.g., m/z 50-300).

-

Optimize source parameters such as capillary voltage and cone voltage to achieve a stable spray and maximize the signal of the ions of interest.

-

-

Data Acquisition: Acquire the mass spectrum, averaging the signal over a short period (e.g., 1 minute) to obtain a representative spectrum.

Predicted ESI-MS Data

| Predicted m/z | Ion Species | Charge (z) |

|---|---|---|

| ~115.1 | [M+H]⁺ | +1 |

| ~58.1 | [M+2H]²⁺ | +2 |

Conclusion

The comprehensive spectroscopic analysis of this compound is achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and reveal the dynamic conformational averaging in solution. FTIR spectroscopy provides rapid confirmation of the key functional groups, particularly the characteristic vibrations of the ammonium salt. Finally, ESI mass spectrometry validates the molecular weight of the core diamine structure. Together, these techniques provide a self-validating system for the unambiguous structural confirmation and quality assessment of this important chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. reddit.com [reddit.com]

- 8. jascoinc.com [jascoinc.com]

- 9. What Are The Methods Of Sample Preparation In Ftir? Choose The Right Technique For Your Sample - Kintek Solution [kindle-tech.com]

- 10. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

- 11. rilastech.com [rilastech.com]

- 12. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,4-Diaminocyclohexane | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crystal Structure of cis-Cyclohexane-1,4-diamine Dihydrochloride: A Search for Definitive Crystallographic Data

An extensive search of publicly available chemical and crystallographic databases has revealed a critical gap in the scientific literature: the definitive crystal structure of cis-cyclohexane-1,4-diamine dihydrochloride has not been publicly documented. While crystallographic data for the trans-isomer is well-established, the specific atomic arrangement, unit cell parameters, and space group for the cis-isomer's dihydrochloride salt remain elusive.

This technical overview addresses the available information regarding the conformational preferences of cis-1,4-disubstituted cyclohexanes and the known properties of cis-cyclohexane-1,4-diamine and its dihydrochloride salt. However, due to the absence of primary crystallographic data, a detailed analysis of the crystal packing, hydrogen bonding network, and precise molecular geometry for the target compound cannot be provided at this time.

The Conformational Landscape of cis-1,4-Disubstituted Cyclohexanes

The stereochemistry of the cyclohexane ring is fundamental to understanding the potential structure of this compound. In a cis-1,4-disubstituted cyclohexane, the two substituents are on the same side of the ring. This arrangement necessitates that in the most stable chair conformation, one substituent must occupy an axial position while the other is in an equatorial position[1][2].

The cyclohexane ring is not static and undergoes a rapid "ring flip," interconverting between two chair conformations. For cis-1,4-disubstituted cyclohexanes with identical substituents, such as the diamine, this ring flip results in two energetically equivalent conformations where the positions of the axial and equatorial groups are swapped[1].

Synthesis and Properties of this compound

cis-Cyclohexane-1,4-diamine is a known chemical entity and is commercially available[3][4][5][6]. It serves as a versatile building block in various chemical applications, including as a curing agent for epoxy resins and in the synthesis of polyamides[5][6].

The dihydrochloride salt is formed by treating the diamine with hydrochloric acid. This protonates the two amino groups to form ammonium groups (-NH3+), with chloride ions (Cl-) acting as counterions. The formation of the dihydrochloride salt from its free base is typically achieved at a pH of 1–2[7].

The Missing Piece: Crystallographic Data

Despite the established existence and use of this compound, a definitive single-crystal X-ray diffraction study, which would provide the precise three-dimensional structure, is not found in the searched databases. The crystallographic information available under the general name "1,4-Cyclohexanediamine dihydrochloride" on platforms like PubChem corresponds to the trans-isomer, as detailed in the associated publication, "Redetermination of trans-cyclohexane-1,4-diammonium dichloride"[8].

Without this primary crystallographic data, any detailed discussion of the crystal structure of the cis-isomer would be purely speculative. Key structural details that remain unknown include:

-

Space Group and Unit Cell Dimensions: These parameters define the overall symmetry and dimensions of the crystal lattice.

-

Bond Lengths and Angles: Precise measurements of the bonds within the cyclohexane ring and to the ammonium groups.

-

Torsional Angles: These would definitively describe the chair conformation of the cyclohexane ring.

-

Hydrogen Bonding Network: A detailed understanding of the interactions between the ammonium groups and the chloride ions, which are crucial for the stability of the crystal lattice.

Future Outlook

The determination of the crystal structure of this compound would be a valuable contribution to the field of structural chemistry. Such a study would allow for a direct comparison with the known structure of the trans-isomer, providing insights into how the stereochemistry of the cyclohexane ring influences crystal packing and intermolecular interactions. Researchers in the fields of crystal engineering, materials science, and drug development would benefit from this fundamental structural information.

References

- 1. Redetermination of trans-cyclo-hexane-1,4-diammonium dichloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,4-Cyclohexanediamine dihydrochloride | C6H16Cl2N2 | CID 517711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 1,4-Diaminocyclohexane | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. chemscene.com [chemscene.com]

- 8. Redetermination of trans-cyclohexane-1,4-diammonium dichloride - PMC [pmc.ncbi.nlm.nih.gov]

Commercial availability of cis-Cyclohexane-1,4-diamine dihydrochloride

An In-Depth Technical Guide to the Commercial Availability of cis-Cyclohexane-1,4-diamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: A Building Block of Strategic Importance

This compound is a conformationally constrained diamine that has garnered significant attention in medicinal chemistry and materials science. Its rigid, C2-symmetric scaffold allows for the precise spatial orientation of substituents, making it an invaluable component in the design of novel therapeutics and functional materials. This guide navigates the complexities of its commercial availability, offering insights into supplier reliability, product quality, and practical applications to empower researchers in their procurement and experimental endeavors.

Commercial Landscape: Sourcing and Procurement

The acquisition of high-quality starting materials is a cornerstone of successful research. This compound is readily available from a multitude of chemical suppliers, catering to a wide range of research and development needs, from small-scale laboratory synthesis to bulk manufacturing for preclinical and clinical studies.

Major Suppliers and Geographic Availability

A global network of suppliers ensures the accessibility of this reagent. Key suppliers with a strong presence in North America, Europe, and Asia include:

-

Sigma-Aldrich (Merck): A well-established supplier with a comprehensive portfolio of research chemicals, offering various grades of the target compound.

-

TCI (Tokyo Chemical Industry): Known for its extensive catalog of organic reagents, TCI is a reliable source for high-purity this compound.

-

Thermo Fisher Scientific (Alfa Aesar and Acros Organics): Through its various brands, Thermo Fisher Scientific provides a broad selection of chemical building blocks, including the title compound.

-

Santa Cruz Biotechnology: A key supplier for the life sciences, offering this diamine for research applications.

-

BLDpharm: A global supplier with a focus on research and development chemicals.

-

Oakwood Chemical: A US-based supplier specializing in fluorine and sulfur chemistry, also offering a range of diamines.

-

AstaTech: A provider of fine chemicals and intermediates for the pharmaceutical and biotech industries.

-

BenchChem: A supplier of specialty chemicals for research and development.

The availability from these and other regional suppliers ensures competitive pricing and manageable lead times for researchers across the globe.

Procurement Strategy: A Data-Driven Approach

A systematic approach to procurement is crucial. The following table summarizes key procurement parameters to consider when selecting a supplier.

| Parameter | Key Considerations | Typical Range |

| Purity | The presence of the trans-isomer is a critical impurity that can significantly impact downstream reactions. Look for suppliers specifying >97% purity by titration or NMR. | >97% to >99% |

| Lead Time | Varies by supplier, quantity, and stock status. In-stock items typically ship within a few business days. | 2-5 business days for in-stock items. |

| Packaging | Available in various quantities to suit different research needs. | 1g, 5g, 25g, 100g, and bulk quantities. |

| Documentation | Availability of a Certificate of Analysis (CoA) and Safety Data Sheet (SDS) is essential for quality control and safe handling. | Routinely provided by reputable suppliers. |

Technical Specifications and Quality Control

A thorough understanding of the technical specifications is paramount for ensuring the reproducibility of experimental results.

Physicochemical Properties

| Property | Value | Reference |

| CAS Registry Number | 3114-70-3 | |

| Molecular Formula | C₆H₁₄N₂ · 2HCl | |

| Molecular Weight | 187.11 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | >300 °C | |

| Solubility | Soluble in water. Insoluble in many common organic solvents like alcohols, chloroform, and dichloromethane. |

Quality Control and Impurity Profile

The most significant impurity in commercial batches of this compound is its stereoisomer, trans-Cyclohexane-1,4-diamine dihydrochloride. The presence of the trans-isomer can lead to the formation of undesired side products and complicate the purification of the final compounds.

Recommended Analytical Methods for Quality Assessment:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the cis-stereochemistry and assessing the purity of the material. The axial and equatorial protons of the cyclohexane ring in the cis-isomer give rise to a distinct set of signals compared to the trans-isomer.

-

Titration: Acid-base titration can be used to determine the overall purity of the diamine dihydrochloride salt.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods can be developed to separate and quantify the cis- and trans-isomers, providing a precise measure of stereochemical purity.

Applications in Drug Discovery and Development

The rigid and well-defined geometry of the cis-1,4-diaminocyclohexane scaffold has made it a privileged structure in medicinal chemistry.

As a Molecular Scaffold

The diamine serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its two amino groups provide convenient handles for the introduction of various substituents, allowing for the exploration of chemical space and the optimization of drug-like properties.

A notable application is in the development of inhibitors for various enzymes. For instance, it has been used as a core structure in the design of novel inhibitors of human chitotriosidase (CHIT1), an enzyme implicated in inflammatory diseases.

In Coordination Chemistry

The diamine is also utilized as a ligand in the synthesis of metal complexes with potential therapeutic applications. For example, platinum(II) complexes incorporating cis-1,4-diaminocyclohexane have been investigated as potential anticancer agents.

The workflow for incorporating this building block into a drug discovery program is illustrated below.

Caption: Drug discovery workflow utilizing this compound.

Experimental Protocols: Handling and Usage

Proper handling and storage are critical for maintaining the integrity of the reagent.

Safety and Handling

This compound is an irritant. Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

General Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Storage

Store the compound in a tightly sealed container in a cool, dry place. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption, as the dihydrochloride salt is hygroscopic.

Step-by-Step Protocol for a Typical Amide Coupling Reaction

This protocol provides a general procedure for the acylation of this compound.

Materials:

-

This compound

-

Carboxylic acid

-

Coupling agent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA, triethylamine)

-

Anhydrous polar aprotic solvent (e.g., DMF, DCM)

Procedure:

-

Dissolution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (2.2 equivalents) and the coupling agent (2.2 equivalents) in the anhydrous solvent.

-

Activation: Stir the solution at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Addition of Diamine: In a separate flask, suspend this compound (1.0 equivalent) in the anhydrous solvent.

-

Addition of Base: Add the base (4.4 equivalents) to the diamine suspension and stir until a clear solution is obtained. This neutralizes the hydrochloride salt and liberates the free diamine.

-

Coupling: Slowly add the solution of the activated carboxylic acid to the solution of the free diamine.

-

Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).

-

Work-up and Purification: Once the reaction is complete, perform an aqueous work-up to remove the coupling byproducts and excess reagents. Purify the desired bis-amide product by column chromatography or recrystallization.

The logical flow for this experimental protocol is depicted in the following diagram.

Caption: Step-by-step workflow for a typical amide coupling reaction.

Conclusion

This compound is a commercially accessible and highly valuable building block for researchers in drug discovery and materials science. A comprehensive understanding of its commercial availability, technical specifications, and proper handling is essential for its effective utilization. By implementing a strategic sourcing plan and rigorous quality control measures, researchers can confidently incorporate this versatile scaffold into their synthetic endeavors, paving the way for the development of innovative new molecules.

An In-Depth Technical Guide to cis-Cyclohexane-1,4-diamine dihydrochloride: Synthesis, Characterization, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Cyclohexane-1,4-diamine dihydrochloride, a salt of the cis-isomer of 1,4-diaminocyclohexane, is a crucial building block in modern medicinal chemistry and materials science. Its rigid, chair-like conformation and the specific spatial orientation of its two amine groups make it a valuable component in the synthesis of complex molecules, most notably as a ligand in novel platinum-based anticancer agents. This guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis and purification, analytical characterization techniques, and a focused discussion on its applications, particularly in the realm of drug discovery and development.

Physicochemical Properties

This compound is a white to off-white crystalline solid. The presence of the two hydrochloride salts significantly influences its solubility profile, rendering it more soluble in aqueous solutions compared to its free base, cis-1,4-diaminocyclohexane.

| Property | Value | Reference |

| CAS Number | 2121-79-1 | [1] |

| Molecular Formula | C₆H₁₆Cl₂N₂ | [2] |

| Molecular Weight | 187.11 g/mol | [2] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in water, sparingly soluble in ethanol, and generally insoluble in non-polar organic solvents. | [3][4] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with the catalytic hydrogenation of p-phenylenediamine. This reaction typically yields a mixture of cis- and trans-isomers of 1,4-diaminocyclohexane, with the trans-isomer being the thermodynamically more stable and thus predominant product.[5] The subsequent separation of the desired cis-isomer is a critical step, often achieved through fractional crystallization.

Synthesis of cis/trans-1,4-Diaminocyclohexane Mixture

The hydrogenation of p-phenylenediamine is carried out under high pressure in the presence of a suitable catalyst, such as nickel or cobalt.[6] The reaction reduces the aromatic ring to a cyclohexane ring, yielding a mixture of the cis and trans isomers of 1,4-diaminocyclohexane.[5][6]

Caption: Catalytic hydrogenation of p-phenylenediamine.

Isomer Separation and Salt Formation

The separation of the cis- and trans-isomers can be achieved by fractional crystallization of the free diamines or their dihydrochloride salts. The differing solubilities of the cis- and trans-isomers in specific solvents, such as ethanol, allow for their separation.[7]

Step-by-Step Protocol for the Preparation of this compound:

-

Dissolution: The crude mixture of cis/trans-1,4-diaminocyclohexane is dissolved in a suitable solvent, such as methanol.

-

Acidification: Hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a solvent like ethanol is added. This converts both isomers to their respective dihydrochloride salts.

-

Fractional Crystallization: The solubility of the cis- and trans-dihydrochloride salts differs in certain solvents. For instance, the trans-isomer dihydrochloride is less soluble in methanol, allowing for its initial precipitation and removal by filtration.[7] The cis-isomer can then be preferentially crystallized from the filtrate, potentially with the addition of a less polar solvent like ethanol.[7]

-

Isolation and Drying: The precipitated crystals of this compound are collected by filtration, washed with a cold solvent to remove impurities, and dried under vacuum.

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

The identity and purity of this compound are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the cis-stereochemistry of the cyclohexane ring. Due to the chair conformation of the cyclohexane ring, the axial and equatorial protons and carbons will exhibit distinct chemical shifts. While specific spectral data can vary slightly based on the solvent and instrument, representative shifts can be predicted. The cis-configuration leads to a more complex ¹H NMR spectrum compared to the trans-isomer due to the presence of both axial and equatorial amine groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. A reversed-phase column with a suitable mobile phase, typically a mixture of water and acetonitrile with an acidic modifier like trifluoroacetic acid, can be used to separate the cis-isomer from the trans-isomer and other potential impurities. The purity is determined by integrating the peak area of the desired compound relative to the total peak area.

Applications in Drug Development

The primary application of this compound in drug development is as a ligand in the synthesis of platinum-based anticancer agents.[8]

Platinum-Based Anticancer Agents

Platinum complexes containing the cis-1,4-diaminocyclohexane (cis-DACH) ligand have shown significant promise as next-generation anticancer drugs. These complexes are being investigated for their ability to overcome resistance to existing platinum-based therapies like cisplatin and oxaliplatin.[9][10]

The rationale behind using the cis-DACH ligand lies in its unique stereochemistry. When coordinated to a platinum center, the cis-DACH ligand adopts a locked boat conformation.[8] This distinct three-dimensional structure influences how the platinum complex interacts with DNA, its primary biological target. It is hypothesized that the DNA adducts formed by cis-DACH-platinum complexes are recognized and processed differently by cellular DNA repair mechanisms compared to the adducts of cisplatin, potentially explaining their efficacy in cisplatin-resistant cancer cell lines.[8]

A notable example is the complex [Pt(cis-1,4-DACH)Cl₂], which has demonstrated greater dose potency than cisplatin against various leukemia and solid tumor models and has shown significant activity against cisplatin-resistant leukemia cells.[8]

Caption: Proposed mechanism of action for cis-DACH platinum anticancer agents.

Other Applications

Beyond its critical role in anticancer drug development, cis-1,4-diaminocyclohexane is also utilized as a monomer in the synthesis of polyamides.[11] The specific stereochemistry of the cis-isomer can influence the physical properties of the resulting polymers, such as their flexibility and thermal stability.[11]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. In general, it is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.

Conclusion

This compound is a key chemical intermediate with significant applications in both materials science and, most notably, in the development of novel anticancer therapeutics. Its unique stereochemistry provides a foundation for the design of platinum complexes capable of overcoming drug resistance, a major challenge in oncology. A thorough understanding of its synthesis, purification, and analytical characterization is paramount for researchers and scientists working to harness its potential in creating the next generation of life-saving medicines.

References

- 1. aboundchem.com [aboundchem.com]

- 2. 1,4-Cyclohexanediamine dihydrochloride | C6H16Cl2N2 | CID 517711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. quora.com [quora.com]

- 5. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]

- 6. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]

- 7. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 8. Synthesis, structural characterization, and antitumor properties of a novel class of large-ring platinum(II) chelate complexes incorporating the cis-1,4-diaminocyclohexane ligand in a unique locked boat conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Platinum(IV) Complexes of trans-1,2-diamino-4-cyclohexene: Prodrugs Affording an Oxaliplatin Analogue that Overcomes Cancer Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemimpex.com [chemimpex.com]

The Versatile Scaffold: A Technical Guide to the Applications of cis-1,4-Diaminocyclohexane

Introduction: Unveiling the Potential of a Unique Diamine

In the vast landscape of chemical building blocks, cis-1,4-diaminocyclohexane (cis-1,4-DACH) emerges as a molecule of significant interest for researchers, scientists, and drug development professionals. Its distinct stereochemistry and conformational flexibility, arising from the cis orientation of its two primary amine groups on a cyclohexane ring, impart unique properties that are leveraged across a spectrum of applications. This guide provides an in-depth technical exploration of the core applications of cis-1,4-DACH, moving beyond a mere listing of uses to delve into the causality behind its utility and providing practical, field-proven insights.

The cyclohexane backbone of cis-1,4-DACH primarily exists in a chair conformation to minimize steric strain. The cis isomer can undergo a chair-chair interconversion, resulting in the exchange of axial and equatorial positions for the amine groups[1]. This dynamic behavior is a key determinant of its reactivity and interaction with other molecules. In certain metal complexes, it can even adopt a locked boat conformation, a unique structural feature that can influence the properties of the resulting coordination compound[2].

This guide will navigate through the pivotal roles of cis-1,4-DACH in polymer chemistry, as a sophisticated ligand in coordination chemistry with a focus on anticancer agents, and as a versatile scaffold in the intricate world of drug discovery.

Physicochemical Properties and Safety Considerations

A thorough understanding of the fundamental properties and safety profile of cis-1,4-DACH is paramount for its effective and safe handling in a research and development setting.

| Property | Value | Source |

| CAS Number | 15827-56-2 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₆H₁₄N₂ | --INVALID-LINK-- |

| Molecular Weight | 114.19 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |

| Purity | ≥ 98% (GC) | --INVALID-LINK-- |

Safety Profile:

Cis-1,4-diaminocyclohexane is classified as a corrosive substance that can cause severe skin burns and eye damage[3][4]. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

I. Industrial Applications: A Backbone for High-Performance Polymers

The bifunctional nature of cis-1,4-DACH, possessing two reactive primary amine groups, makes it a valuable monomer in polymer chemistry. Its incorporation into polymer chains can significantly influence the material's mechanical and thermal properties.

A. Epoxy Resin Curing Agent: Engineering Robust Thermosets

Cis-1,4-DACH serves as an effective curing agent (hardener) for epoxy resins, facilitating the formation of highly cross-linked, three-dimensional networks with enhanced durability and thermal stability[5]. The amine groups react with the epoxide rings of the resin in a nucleophilic ring-opening reaction, leading to a rigid thermoset material. The cycloaliphatic nature of cis-1,4-DACH contributes to improved weatherability and UV resistance compared to some aromatic amine curing agents.

While cycloaliphatic amines can exhibit slower reactivity compared to their linear counterparts due to steric hindrance, this can be advantageous in applications requiring a longer pot life and controlled curing profiles[6]. The curing process can be accelerated by the application of heat.

Experimental Protocol: Curing of a Bisphenol A-based Epoxy Resin with cis-1,4-Diaminocyclohexane

This protocol outlines a general procedure for the utilization of cis-1,4-DACH as a curing agent for a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin. The stoichiometry is calculated based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin.

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (e.g., EEW = 185-192 g/eq)

-

cis-1,4-Diaminocyclohexane (AHEW = 28.55 g/eq)

-

Mixing vessel

-

Stirring apparatus

-

Vacuum oven or convection oven

Procedure:

-

Stoichiometric Calculation: Determine the required amount of cis-1,4-DACH per 100 parts of epoxy resin by weight (phr).

-

phr = (AHEW of amine / EEW of epoxy) * 100

-

For this example: phr = (28.55 / 190) * 100 ≈ 15 phr

-

-

Mixing: In a suitable mixing vessel, accurately weigh the DGEBA epoxy resin.

-

Add the calculated amount of cis-1,4-diaminocyclohexane to the epoxy resin.

-

Thoroughly mix the two components at room temperature until a homogeneous mixture is achieved. Mechanical stirring is recommended for larger batches to ensure uniformity.

-

Degassing: To remove any entrapped air bubbles, which can create voids and compromise the integrity of the cured material, place the mixture in a vacuum chamber at room temperature until bubbling subsides.

-

Curing:

-

Pour the degassed mixture into a pre-heated mold.

-

The curing schedule can be optimized based on the desired properties of the final product. A typical two-stage curing process is recommended for achieving optimal cross-linking:

-

Initial cure: Heat the mixture at 80-100°C for 1-2 hours.

-

Post-cure: Increase the temperature to 120-150°C for an additional 2-3 hours.

-

-

-

Cooling: Allow the cured material to cool slowly to room temperature to minimize internal stresses.

Causality and Self-Validation: The two-stage curing process is crucial. The initial lower temperature stage allows for a controlled reaction, preventing excessive exotherm that could lead to thermal degradation. The higher temperature post-cure ensures the completion of the cross-linking reaction, maximizing the glass transition temperature (Tg) and mechanical strength of the thermoset. The final cured product should be a hard, transparent or slightly yellow solid. Its hardness and resistance to common solvents can be used as a preliminary validation of successful curing.

B. Polyamide Synthesis: Crafting High-Performance Fibers and Plastics

The reaction of cis-1,4-DACH with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) yields polyamides, a class of polymers known for their excellent strength, toughness, and thermal resistance[5]. The incorporation of the cycloaliphatic diamine can disrupt the chain packing that is typical in fully aromatic polyamides, leading to improved solubility and processability while maintaining a high glass transition temperature.

Experimental Protocol: Synthesis of a Semi-Aromatic Polyamide via Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a polyamide from cis-1,4-diaminocyclohexane and terephthaloyl chloride. This method is advantageous as it proceeds at low temperatures, minimizing side reactions.

Materials:

-

cis-1,4-Diaminocyclohexane

-

Terephthaloyl chloride

-

N,N-Dimethylacetamide (DMAc) (anhydrous)

-

Lithium chloride (LiCl) (anhydrous)

-

Triethylamine (as an acid scavenger)

-

Methanol

-

Nitrogen gas supply

-

Reaction flask with a mechanical stirrer, nitrogen inlet, and dropping funnel

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a calculated amount of cis-1,4-diaminocyclohexane and anhydrous lithium chloride in anhydrous DMAc under a nitrogen atmosphere.

-

Cool the solution to 0-5°C using an ice bath.

-

Add triethylamine to the solution.

-

Monomer Addition: Dissolve an equimolar amount of terephthaloyl chloride in anhydrous DMAc and add it dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the temperature at 0-5°C.

-

Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase as the polymerization progresses.

-

Precipitation and Purification: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.

-

Collect the fibrous polymer by filtration.

-

Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers, oligomers, and salts.

-

Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.

Causality and Self-Validation: The use of an anhydrous polar aprotic solvent like DMAc is essential to prevent the hydrolysis of the highly reactive terephthaloyl chloride. Lithium chloride is added to enhance the solubility of the resulting polyamide. The low reaction temperature controls the rate of the highly exothermic acylation reaction, allowing for the formation of high molecular weight polymer chains. The successful synthesis is validated by the formation of a fibrous precipitate and the polymer's solubility in polar aprotic solvents. Further characterization can be performed using techniques like Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of the amide linkages.

II. Coordination Chemistry: A Ligand for Potent Anticancer Agents

The two nitrogen atoms of cis-1,4-DACH possess lone pairs of electrons, making it an excellent bidentate ligand for coordinating with metal ions. This property has been notably exploited in the development of platinum-based anticancer drugs.

Kiteplatin: A Promising Platinum(II) Complex

Cis-1,4-DACH is a key component of Kiteplatin, a platinum(II) complex with the structure [PtCl₂(cis-1,4-DACH)][7]. Similar to the clinically used drug cisplatin, Kiteplatin is believed to exert its anticancer activity by binding to DNA, forming adducts that distort the DNA structure and inhibit replication and transcription, ultimately leading to apoptosis in cancer cells[3].

The use of the cis-1,4-DACH ligand in Kiteplatin, as opposed to the 1,2-diaminocyclohexane ligand in oxaliplatin, results in a different three-dimensional structure. This structural variation can influence the drug's interaction with DNA and its recognition by cellular repair mechanisms, potentially leading to a different spectrum of activity and the ability to overcome resistance to other platinum-based drugs[2][7]. Studies have shown that Kiteplatin is active against cisplatin-resistant ovarian cancer cell lines and oxaliplatin-resistant colon cancer cell lines[7].

Experimental Protocol: Synthesis of Kiteplatin ([PtCl₂(cis-1,4-DACH)])

This protocol is a representative synthesis of Kiteplatin, adapted from general procedures for the preparation of similar platinum(II) complexes.

Materials:

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

cis-1,4-Diaminocyclohexane

-

Deionized water

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Reaction vessel

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

Preparation of the Platinum Precursor Solution: Dissolve a specific amount of K₂PtCl₄ in deionized water in a reaction vessel protected from light.

-

Ligand Addition: In a separate container, dissolve an equimolar amount of cis-1,4-diaminocyclohexane in deionized water.

-

Slowly add the cis-1,4-DACH solution to the stirred K₂PtCl₄ solution at room temperature. A yellow precipitate should form.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours, protected from light, to ensure the complete formation of the complex.

-

Isolation and Purification:

-

Collect the yellow precipitate by vacuum filtration.

-

Wash the precipitate with deionized water, followed by a small amount of cold ethanol and then ether.

-

To further purify the product, it can be recrystallized from a suitable solvent system, such as a DMF/water mixture.

-

-

Drying: Dry the purified Kiteplatin in a vacuum desiccator over a suitable drying agent.

Causality and Self-Validation: The reaction relies on the displacement of two chloride ligands from the [PtCl₄]²⁻ complex by the two amine groups of cis-1,4-DACH to form a neutral, square planar complex. The formation of a yellow precipitate is a primary indicator of a successful reaction. The purity of the final product can be confirmed by elemental analysis and spectroscopic techniques such as ¹H NMR, ¹³C NMR, and ¹⁹⁵Pt NMR spectroscopy[2].

III. Drug Discovery: A Versatile Scaffold for Bioactive Molecules

The rigid yet conformationally adaptable cyclohexane core of cis-1,4-DACH, coupled with its two addressable amine functional groups, makes it an attractive scaffold for the design of a wide array of bioactive molecules.

A. PROTACs: A Linker for Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome[8]. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

Cis-1,4-diaminocyclohexane can be employed as a rigid and stereochemically defined component of the linker in PROTAC design[9]. The length and rigidity of the linker are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The use of a cyclic structure like cis-1,4-DACH can provide a more constrained and predictable linker geometry compared to flexible aliphatic chains, which can aid in the rational design of potent and selective degraders.

Experimental Workflow: Synthesis of a PROTAC using a cis-1,4-Diaminocyclohexane Linker

This workflow outlines a general strategy for incorporating cis-1,4-DACH into a PROTAC molecule. It assumes the availability of a target protein ligand with a suitable functional group for coupling (e.g., a carboxylic acid) and an E3 ligase ligand-linker intermediate with a reactive handle (e.g., an amine).

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. US4525571A - Epoxy resin/cycloaliphatic amine curing agent mixtures - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Curing Methods of Cycloaliphatic Epoxy Resins | TetraWill Technical Guide [tetrawill.com]

- 7. Synthesis, Modeling, Characterization and Applications of Metal-Organic Frameworks | Crystals | MDPI [mdpi.com]

- 8. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

An In-depth Technical Guide on the Safety and Handling of cis-Cyclohexane-1,4-diamine Dihydrochloride

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Cyclohexane-1,4-diamine dihydrochloride is a diamine salt extensively utilized as a building block in organic synthesis and drug discovery. Its rigid cyclohexane core and the stereospecific orientation of its amino groups make it a valuable component in the design of novel therapeutic agents and functional materials. As with any chemical reagent, a thorough understanding of its hazard profile and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling procedures for this compound, drawing from established safety data sheets and chemical databases.

Hazard Identification and Classification